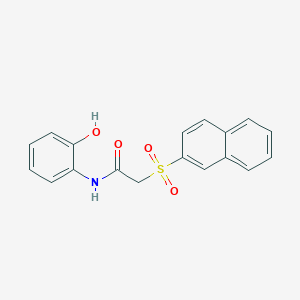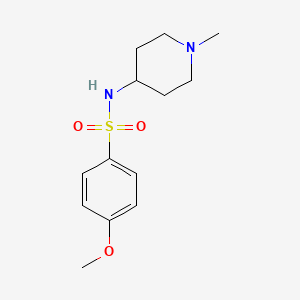![molecular formula C17H17ClFNO2S B5009369 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been synthesized using a variety of methods. In
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide is not fully understood. However, it has been suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. This compound has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide for lab experiments include its high potency and specificity. This compound has been found to exhibit potent anti-cancer and anti-inflammatory effects at low concentrations. It has also been found to be highly specific in its action, targeting only the enzymes and signaling pathways that are involved in inflammation and cancer. The limitations of this compound for lab experiments include its complex synthesis process and high cost. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also an expensive compound, which may limit its use in lab experiments.
Future Directions
There are several future directions for the research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action in more detail, particularly its interaction with enzymes and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in lab experiments and clinical trials. Finally, the exploration of this compound derivatives and analogs could lead to the development of more potent and specific compounds for therapeutic use.
Synthesis Methods
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide has been synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thioacetate and N-(4-methoxybenzyl)acetamide. Another method involves the reaction of 2-chloro-6-fluorobenzylamine with thioacetic acid followed by the reaction with N-(4-methoxybenzyl)acetamide. The synthesis of this compound is a complex process that requires the use of specialized equipment and expertise.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide has been the subject of numerous research studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c1-22-13-7-5-12(6-8-13)9-20-17(21)11-23-10-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLRNXKODMHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5009294.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009300.png)
![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5009314.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

